molecular formula C16H20Si B11955366 Benzyl(3-phenylpropyl)silane CAS No. 195141-19-6

Benzyl(3-phenylpropyl)silane

Cat. No.: B11955366
CAS No.: 195141-19-6
M. Wt: 240.41 g/mol
InChI Key: MNCNDHROMQQLGB-UHFFFAOYSA-N
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Description

Benzyl(3-phenylpropyl)silane is an organosilicon compound featuring a silicon atom bonded to a benzyl group and a 3-phenylpropyl group. Its structure combines aromatic and aliphatic moieties, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

195141-19-6

Molecular Formula

C16H20Si

Molecular Weight

240.41 g/mol

IUPAC Name

benzyl(3-phenylpropyl)silane

InChI

InChI=1S/C16H20Si/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14,17H2

InChI Key

MNCNDHROMQQLGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC[SiH2]CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl(3-phenylpropyl)silane can be synthesized through various methods. One common approach involves the hydrosilylation of alkenes with silanes. For instance, the reaction between benzyl chloride and 3-phenylpropylsilane in the presence of a catalyst such as platinum or palladium can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzyl(3-phenylpropyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl(3-phenylpropyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(3-phenylpropyl)silane involves its ability to donate hydride ions in reduction reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

(a) Trichloro(3-phenylpropyl)silane

  • Molecular Formula : C₉H₁₁Cl₃Si
  • Molecular Weight : 253.62 g/mol
  • Boiling Point : 126°C
  • Key Differences : The trichloro substituent on silicon enhances electrophilicity, making it more reactive toward nucleophiles compared to benzyl(3-phenylpropyl)silane. This compound is primarily used in surface modification and polymer chemistry due to its hydrolytic instability.

(b) Triphenyl(3-phenylpropyl)silane

  • Molecular Formula : C₂₁H₂₂Si (inferred from )
  • Synthesis : Catalyzed by alkylpotassium under optimized conditions (e.g., 5 mol% catalyst, 80°C, 12 hours) .
  • Key Differences : The bulky triphenyl group increases steric hindrance, reducing reactivity in radical chain reactions compared to less-substituted silanes like this compound.

(c) Dichloro(methyl)(3-phenylpropyl)silane

  • Molecular Formula : C₁₀H₁₄Cl₂Si
  • Molecular Weight : 233.21 g/mol
  • Applications: Intermediate in silicone resin synthesis.

Reactivity in Radical Reactions

Benzyl silanes, including this compound, participate in radical chain reactions via single-electron transfer (SET) mechanisms. For example, they generate silyl cations and benzyl radicals when reacting with N-acyliminium ions . In contrast:

  • Arylthiomethylsilanes : Exhibit higher radical stability due to sulfur’s electron-donating effects, enabling efficient additions to electron-deficient substrates .
  • Aryloxymethylsilanes : Less reactive than benzyl silanes due to oxygen’s electronegativity, requiring harsher conditions for radical generation .

Data Tables

Table 1: Comparative Properties of Selected Silanes

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity Feature
This compound C₁₆H₁₈Si 238.40 (calculated) N/A High oxidation potential
Trichloro(3-phenylpropyl)silane C₉H₁₁Cl₃Si 253.62 126 Hydrolytic instability
Triphenyl(3-phenylpropyl)silane C₂₁H₂₂Si 302.49 N/A Steric hindrance

Research Findings

  • For less reactive silanes (e.g., aryloxymethylsilanes), catalytic additives like benzyl stannane are required to propagate chain reactions .
  • Steric Effects : Bulky substituents (e.g., triphenyl groups) hinder silyl cation formation, reducing efficiency in electrophilic substitutions compared to this compound .
  • Thermal Stability : Trichloro(3-phenylpropyl)silane decomposes at 126°C, limiting high-temperature applications, whereas benzyl-substituted silanes exhibit greater thermal resilience .

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